molecular formula C8H8N2O3 B8739764 3-Nitro-benzimidic acid methyl ester CAS No. 54316-43-7

3-Nitro-benzimidic acid methyl ester

Cat. No. B8739764
M. Wt: 180.16 g/mol
InChI Key: COSSPEUPWLNZHV-UHFFFAOYSA-N
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Patent
US06211220B1

Procedure details

A stirred solution of methyl 3-nitrobenzimidate (7.57 g) and aminoacetaldehyde dimethylacetal (5.57 g) in methanol (20 ml) is heated under reflux for 24 hours. The cool solution is evaporated, and the residue treated with water (9.5 ml) and conc. hydrochloric acid (21 nil). The mixture is heated (steam bath) for 15 minutes and evaporated under reduced pressure. Water (50 ml) is added to the residue and the insoluble solid filtered and washed with water. The filtrate is neutralized with potassium carbonate solution and the precipitated solid filtered and washed with water. The combined solids are charcoaled and recrystallised from ethanol to give 3.87 g of 2-(3nitrophenyl)imidazole, mp 193-194.5° C.
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7](=[NH:10])OC)([O-:3])=[O:2].CO[CH:16](OC)[CH2:17][NH2:18]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([C:7]2[NH:18][CH:17]=[CH:16][N:10]=2)[CH:11]=[CH:12][CH:13]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
7.57 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(OC)=N)C=CC1
Name
Quantity
5.57 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The cool solution is evaporated
ADDITION
Type
ADDITION
Details
the residue treated with water (9.5 ml) and conc. hydrochloric acid (21 nil)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated (steam bath) for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 ml) is added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble solid filtered
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
the precipitated solid filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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